Monoammonium glycyrrhizinate hydrate

Übersicht

Beschreibung

Monoammonium glycyrrhizinate hydrate is a chemical compound derived from glycyrrhizic acid, which is extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweet taste, which is approximately 200 times sweeter than sucrose. It is widely used in the pharmaceutical, food, and cosmetic industries due to its anti-inflammatory, antiviral, and hepatoprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monoammonium glycyrrhizinate hydrate is typically synthesized from glycyrrhizic acid. The process involves dissolving glycyrrhizic acid powder in an organic solvent such as ethanol or methanol. The solution is then refluxed, and ammonia or ammonium hydroxide is added to adjust the pH to around 7.2-7.5. The mixture is allowed to stand, leading to the precipitation of monoammonium glycyrrhizinate, which is then filtered and dried .

Industrial Production Methods: In industrial settings, glycyrrhizic acid is extracted multiple times using acidic alcohol substances. The high-purity monoammonium glycyrrhizinate is obtained through crystallization and centrifugation. This method ensures a product purity of over 98%, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Monoammonium glycyrrhizinate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycyrrhetinic acid derivatives, while reduction can produce different glycyrrhizinate salts .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Sweetening Agent in Medications

MAG is widely used as a sweetening agent in various medicinal formulations, enhancing the palatability of medications, particularly for children. Its natural origin and high sweetness potency make it a preferred choice over synthetic sweeteners .

Anti-inflammatory Properties

Research has demonstrated that MAG exhibits significant anti-inflammatory effects. It is being explored for the treatment of inflammatory diseases such as arthritis and skin disorders. In vitro studies indicate that MAG can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent .

Liver Protection

MAG has been clinically utilized for liver protection and is known to improve liver function in patients with hepatitis and other liver diseases. It promotes bilirubin metabolism and has shown protective effects against hepatic injury in various animal models .

Cosmetic Applications

Skin Conditioning Agent

In cosmetics, MAG is incorporated as a skin-conditioning agent due to its soothing properties. It helps reduce irritation and inflammation, making it beneficial for sensitive skin types. Its ability to enhance skin hydration and barrier function is well-documented .

Anti-aging Formulations

MAG is also found in anti-aging products, where it contributes to skin elasticity and firmness. Its antioxidant properties help combat oxidative stress, which is a significant factor in skin aging .

Food Industry

Natural Sweetener

In the food industry, MAG serves as a natural sweetener with zero calories, making it appealing to health-conscious consumers. It is used in various food products, including beverages and confections, providing sweetness without the adverse effects associated with sugar consumption .

Research Applications

Neuropathic Pain Management

Recent studies have indicated that MAG may play a role in managing diabetic peripheral neuropathy. In vivo experiments show that it can alleviate neuropathic hyperalgesia by preventing cytotoxic effects in neuronal cells exposed to high glucose levels .

Micelle Formation Studies

Research on the micelle formation of MAG has revealed its potential use as a delivery system for poorly soluble drugs. The physicochemical properties of MAG facilitate the formation of stable micelles, enhancing drug solubility and bioavailability .

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Sweetening agent | Enhances palatability of medications |

| Anti-inflammatory treatment | Reduces inflammation in various conditions | |

| Liver protection | Improves liver function | |

| Cosmetics | Skin-conditioning agent | Soothes irritation; hydrates skin |

| Anti-aging formulations | Improves skin elasticity | |

| Food Industry | Natural sweetener | Zero-calorie alternative to sugar |

| Research | Neuropathic pain management | Alleviates hyperalgesia |

| Drug delivery systems | Enhances solubility and bioavailability |

Table 2: Case Studies on this compound

Wirkmechanismus

Monoammonium glycyrrhizinate hydrate exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

Monoammonium glycyrrhizinate hydrate is unique due to its high sweetness and therapeutic properties. Similar compounds include:

Dipotassium glycyrrhizinate: Another salt form of glycyrrhizic acid with similar pharmacological activities.

Glycyrrhizic acid: The parent compound from which monoammonium glycyrrhizinate is derived, known for its anti-inflammatory and antiviral properties

This compound stands out due to its higher solubility in water and its specific applications in various industries.

Biologische Aktivität

Monoammonium glycyrrhizinate hydrate (MAG) is a derivative of glycyrrhizin, a compound extracted from licorice root, known for its diverse biological activities. This article delves into the biological activity of MAG, focusing on its anti-inflammatory, antioxidant, and hepatoprotective properties, as well as its applications in clinical settings.

Monoammonium glycyrrhizinate is recognized for its ability to modulate various biochemical pathways. Its primary mechanisms include:

- Nrf2 Activation : MAG promotes the nuclear accumulation of Nrf2 (Nuclear factor erythroid 2-related factor 2), enhancing the expression of antioxidant genes and reducing oxidative stress .

- COX Pathway Interaction : It exhibits a higher affinity for cyclooxygenase-2 (COX-2) compared to COX-1, suggesting its role in mediating anti-inflammatory effects .

1. Anti-inflammatory Effects

MAG has been extensively studied for its anti-inflammatory properties:

- In animal models, MAG demonstrated significant reductions in inflammation markers following administration in conditions such as zymosan-induced paw edema and peritonitis .

- A study showed that MAG combined with cysteine hydrochloride significantly improved outcomes in acute liver injury by attenuating oxidative stress and inflammation .

2. Antioxidant Activity

MAG has been shown to enhance antioxidant capacity:

- Research indicates that MAG can relieve oxidative damage in intestinal epithelial cells under heat stress by activating antioxidant pathways and improving the oxidant/antioxidant balance .

- In perinatal cows, dietary supplementation with MAG increased total antioxidant capacity and reduced malondialdehyde (MDA) levels, indicating improved oxidative stress management .

3. Hepatoprotective Properties

MAG is utilized clinically for its hepatoprotective effects:

- A clinical study involving children undergoing chemotherapy for acute leukemia found that intravenous administration of MAG did not significantly reduce the incidence of severe hepatotoxicity but highlighted its potential role in liver protection .

- Another study confirmed that MAG effectively improved liver function in patients with chronic liver disease .

Case Studies and Clinical Applications

Eigenschaften

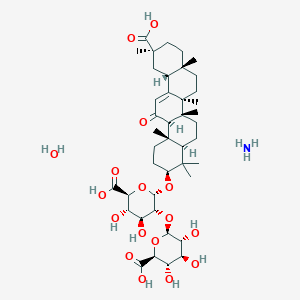

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMYEXLTVQXZCA-VLQRKCJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157438 | |

| Record name | Ammonium glycyrrhizate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-04-0, 132215-36-2 | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium glycyrrhizate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium glycyrrhizate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.